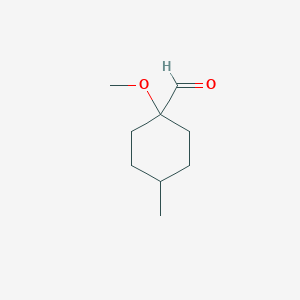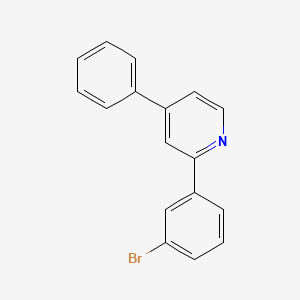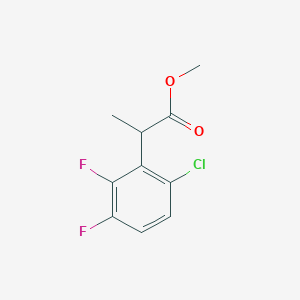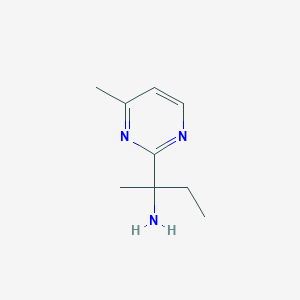![molecular formula C11H12ClN3 B13074744 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3-chlorophenylmethyl group and a methyl group attached to the pyrazole ring
Méthodes De Préparation
The synthesis of 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and 3-methyl-1H-pyrazole.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Synthetic Route: The 3-chlorobenzyl chloride is reacted with 3-methyl-1H-pyrazole in the presence of the base to form the desired product through nucleophilic substitution.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Applications De Recherche Scientifique
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is explored for its potential as a drug candidate, particularly in the treatment of diseases like cancer and infectious diseases. Its ability to modulate specific biological pathways makes it a promising lead compound.
Industry: In the materials science field, the compound is used in the development of novel materials with unique properties, such as conductive polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit or activate specific enzymes involved in disease pathways.
Pathways Involved: The compound’s effects on cellular pathways, such as apoptosis (programmed cell death), cell proliferation, and signal transduction, are studied to understand its therapeutic potential. It may induce apoptosis in cancer cells or inhibit the growth of pathogenic microorganisms.
Comparaison Avec Des Composés Similaires
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-(4-chlorophenyl)-1-methyl-1H-pyrazole and 3-(3-chlorophenyl)-1-methyl-1H-pyrazole share structural similarities but differ in the position of the chlorine substituent.
Uniqueness: The specific arrangement of the 3-chlorophenylmethyl and methyl groups in this compound imparts unique chemical and biological properties. Its distinct structure may result in different reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H12ClN3 |
|---|---|
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12ClN3/c1-8-11(13)7-15(14-8)6-9-3-2-4-10(12)5-9/h2-5,7H,6,13H2,1H3 |
Clé InChI |
ACXNEOVFROPVRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1N)CC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


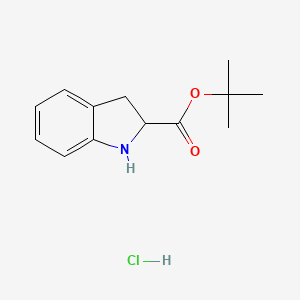

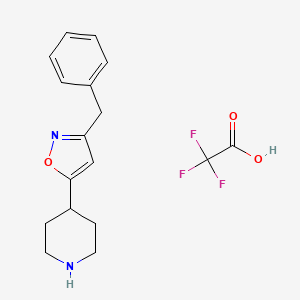
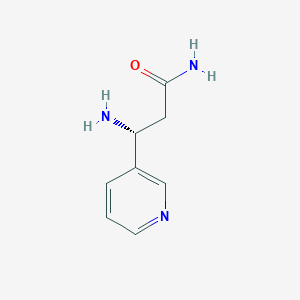
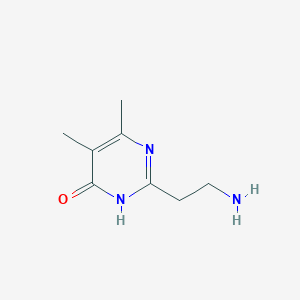
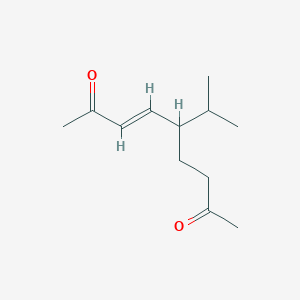
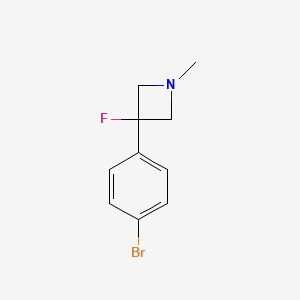
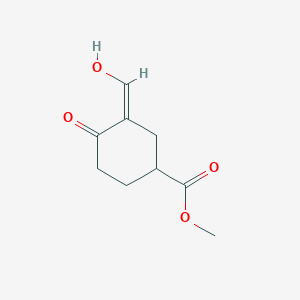
![tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)
